Cas no 2361645-33-0 (1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid)

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid is a protected azetidine derivative featuring an Fmoc group at the nitrogen and a methoxymethyl substituent at the 3-position. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its dual functionalization, which allows for selective deprotection and further modification. The Fmoc group provides orthogonal protection under mild basic conditions, while the methoxymethyl moiety enhances solubility and stability. Its rigid azetidine scaffold contributes to conformational restraint, making it useful in designing bioactive molecules. The carboxylic acid functionality enables straightforward coupling reactions, facilitating its incorporation into complex structures. This reagent is well-suited for applications requiring controlled reactivity and structural diversity.
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid structure
2361645-33-0 structure
Product Name:1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid
CAS No:2361645-33-0
MF:C21H21NO5
MW:367.395146131516
CID:6441306
PubChem ID:139026343
Update Time:2025-10-29

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Z3326473727
    • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)azetidine-3-carboxylic acid
    • 2361645-33-0
    • EN300-7433998
    • 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid
    • Inchi: 1S/C21H21NO5/c1-26-13-21(19(23)24)11-22(12-21)20(25)27-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24)
    • InChI Key: HSYCSRWXSYXSNB-UHFFFAOYSA-N
    • SMILES: O(C)CC1(C(=O)O)CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1

Computed Properties

  • Exact Mass: 367.14197277g/mol
  • Monoisotopic Mass: 367.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 551
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 76.1Ų

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid Pricemore >>

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1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid Related Literature

Additional information on 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid

Comprehensive Overview of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid (CAS No. 2361645-33-0)

The compound 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid (CAS No. 2361645-33-0) is a specialized Fmoc-protected azetidine derivative widely utilized in peptide synthesis and medicinal chemistry. Its unique structure, featuring a methoxymethyl group and a carboxylic acid functionality, makes it a valuable building block for designing novel drug candidates and bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in targeted drug delivery and bioconjugation, aligning with current trends in precision medicine and biopharmaceuticals.

One of the key advantages of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid is its compatibility with solid-phase peptide synthesis (SPPS). The Fmoc group provides excellent protection for the amine functionality, allowing for selective deprotection under mild conditions. This characteristic is particularly important in the synthesis of complex peptides and peptidomimetics, which are gaining attention for their roles in cancer therapeutics and antiviral research. The compound's azetidine ring also contributes to enhanced metabolic stability, a highly sought-after property in modern drug development.

In recent years, the demand for Fmoc-protected amino acid derivatives like CAS No. 2361645-33-0 has surged, driven by advancements in high-throughput screening and combinatorial chemistry. Scientists frequently search for information on its synthetic protocols, solubility profiles, and coupling efficiency with other amino acids. These queries reflect the growing need for reliable and efficient reagents in peptide-based drug discovery. Additionally, the compound's methoxymethyl side chain offers unique opportunities for structure-activity relationship (SAR) studies, enabling researchers to fine-tune the pharmacological properties of their target molecules.

The stability and reactivity of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid have been extensively studied under various conditions. Its carboxylic acid group allows for straightforward conjugation with amines and alcohols, making it a versatile intermediate in the synthesis of heterocyclic compounds and macrocyclic peptides. This versatility is particularly relevant in the context of fragment-based drug design, where small, rigid scaffolds like azetidines are prized for their ability to improve binding affinity and selectivity.

From a commercial perspective, CAS No. 2361645-33-0 is available from several leading suppliers of fine chemicals and pharmaceutical intermediates. Quality control measures, such as HPLC purity and NMR characterization, are critical for ensuring its performance in sensitive applications. The compound's role in peptide therapeutics—a field projected to grow significantly in the coming years—further underscores its importance. As the industry shifts toward more sustainable chemistry practices, researchers are also exploring greener synthesis routes for this and related Fmoc-protected building blocks.

In summary, 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid represents a critical tool in modern synthetic and medicinal chemistry. Its applications span from peptide engineering to the development of small-molecule inhibitors, addressing some of the most pressing challenges in drug discovery. As interest in constrained amino acids and bioorthogonal chemistry continues to rise, this compound is poised to remain at the forefront of innovative research.

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